molecular formula C13H16N2 B1365482 trans-4-(Diethylamino)cinnamonitrile

trans-4-(Diethylamino)cinnamonitrile

Cat. No.: B1365482
M. Wt: 200.28 g/mol
InChI Key: NPWFCIFHEOTMMN-AATRIKPKSA-N
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Description

trans-4-(Diethylamino)cinnamonitrile is a substituted cinnamontrile derivative characterized by a diethylamino group (-N(C₂H₅)₂) at the para position of the benzene ring and a nitrile (-CN) group attached to the α-carbon of the vinyl chain. This compound belongs to a broader class of aromatic nitriles, where electronic and steric effects of substituents significantly influence physicochemical properties such as polarity, stability, and reactivity.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

(E)-3-[4-(diethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3/b6-5+

InChI Key

NPWFCIFHEOTMMN-AATRIKPKSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C#N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC#N

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-4-(2,2,3,3-Tetrafluoropropoxy)cinnamonitrile

Structural Differences: The para substituent is a tetrafluoropropoxy group (-OCH₂CF₂CF₂H) instead of diethylamino. The electron-withdrawing fluorine atoms contrast with the electron-donating diethylamino group, altering electronic distribution and intermolecular interactions. Synthesis: Prepared via melt crystallization or isomerization of cis/trans mixtures, achieving >99% purity for the trans isomer . Physical Properties:

  • Solidification point: 50.6°C
  • ¹H-NMR (CDCl₃): δ 4.39 (OCH₂CF₂), 5.77 (CH–CN), 6.96–7.44 (aromatic protons) .
    Applications : Fluorinated analogs are often explored for enhanced thermal stability and unique electronic properties in materials science.

4-(Dimethylamino)benzonitrile

Structural Differences: A dimethylamino group (-N(CH₃)₂) replaces diethylamino, reducing steric bulk but maintaining electron-donating capability. Gas-Phase Ion Energetics: Ionization energy data (7.91 eV) reported by NIST highlight the electronic effects of the dimethylamino group on the nitrile moiety .

4-(Dimethylamino)butyronitrile Hydrochloride

Structural Differences: A shorter aliphatic chain (butyronitrile vs. cinnamonitrile) with a dimethylamino group at the terminal position. Properties: The hydrochloride salt form improves solubility in polar solvents. SMILES notation: N#CCCCN(C)C.Cl . Reactivity: The absence of conjugation between the nitrile and aromatic ring reduces resonance stabilization, likely increasing susceptibility to nucleophilic attack compared to cinnamontriles.

trans-4-(4-Aminocyclohexyloxy)benzonitrile

Safety Profile: Classified under GHS guidelines; requires precautions for inhalation exposure . Applications: Cyclohexyloxy derivatives are often explored in medicinal chemistry for their conformational flexibility.

Comparative Data Table

Compound Substituent (Para Position) Key Physical Properties Synthesis Method
trans-4-(Diethylamino)cinnamonitrile -N(C₂H₅)₂ Data inferred: Lower melting point vs. fluorinated analogs Likely Knoevenagel condensation
trans-4-(Tetrafluoropropoxy)cinnamonitrile -OCH₂CF₂CF₂H Solidification point: 50.6°C Melt crystallization/isomerization
4-(Dimethylamino)benzonitrile -N(CH₃)₂ Ionization energy: 7.91 eV Standard aromatic substitution
4-(Dimethylamino)butyronitrile HCl -N(CH₃)₂ (terminal) Hydrochloride salt; SMILES: N#CCCCN(C)C.Cl Alkylation of butyronitrile

Key Research Findings

  • Stereochemical Control : Trans isomers are favored in crystallization processes due to reduced steric clash, as seen in fluorinated cinnamontriles .
  • Safety Considerations: Amino-substituted nitriles (e.g., cyclohexyloxy analogs) require stringent handling protocols due to inhalation risks .

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